molecular formula C12H14BrNO2 B14770490 methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate

methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate

Cat. No.: B14770490
M. Wt: 284.15 g/mol
InChI Key: SLNMCNUOZYLWOH-UHFFFAOYSA-N
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Description

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group. The stereochemistry of the compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and ®-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with ®-pyrrolidine-2-carboxylic acid to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific reaction conditions to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the pyrrolidine ring with methanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Lacks the bromine atom in the phenyl group.

    Methyl (2R,5S)-5-(4-bromophenyl)pyrrolidine-2-carboxylate: Has the bromine atom at the para position instead of the meta position.

Uniqueness

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the bromine atom at the meta position of the phenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 5-(3-bromophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-4,7,10-11,14H,5-6H2,1H3

InChI Key

SLNMCNUOZYLWOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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